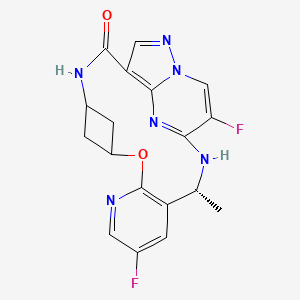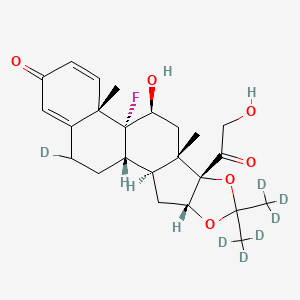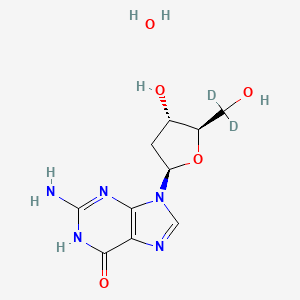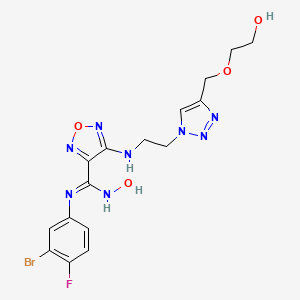
Ido1/2-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoleamine 2,3-dioxygenase 1 and 2 inhibitors, commonly referred to as Ido1/2-IN-1, are compounds that inhibit the activity of the enzymes indoleamine 2,3-dioxygenase 1 and indoleamine 2,3-dioxygenase 2. These enzymes play a crucial role in the kynurenine pathway, which is involved in the metabolism of the essential amino acid tryptophan. The inhibition of these enzymes has significant implications in cancer immunotherapy, as they are involved in the suppression of the immune response and the promotion of tumor growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ido1/2-IN-1 typically involves the use of structure-based virtual screening and bioassays to identify potent inhibitors. The synthetic routes often include the use of various chemical groups and structural modifications to enhance the activity of the compounds against indoleamine 2,3-dioxygenase 1 and 2 . The reaction conditions may involve the use of specific reagents and catalysts to facilitate the formation of the desired compounds.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compounds on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Ido1/2-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification and optimization of the compound’s structure to enhance its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the specific reaction being carried out, but typically involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound with enhanced inhibitory activity against indoleamine 2,3-dioxygenase 1 and 2. These derivatives are often tested for their efficacy in various biological assays to determine their potential as therapeutic agents .
Applications De Recherche Scientifique
Ido1/2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the kynurenine pathway and the role of indoleamine 2,3-dioxygenase enzymes in tryptophan metabolism . In biology, it is used to investigate the mechanisms of immune suppression and tumor growth . In medicine, this compound is being explored as a potential therapeutic agent for cancer immunotherapy, as it can enhance the immune response against tumors . In industry, the compound is used in the development of new drugs and therapeutic agents targeting the kynurenine pathway .
Mécanisme D'action
The mechanism of action of Ido1/2-IN-1 involves the inhibition of the enzymes indoleamine 2,3-dioxygenase 1 and 2. These enzymes catalyze the initial step in the kynurenine pathway, leading to the depletion of tryptophan and the accumulation of kynurenine metabolites . By inhibiting these enzymes, this compound prevents the suppression of the immune response and promotes the activation of T cells and natural killer cells, which can target and destroy tumor cells . The molecular targets of this compound include the active sites of indoleamine 2,3-dioxygenase 1 and 2, where the compound binds and inhibits their activity .
Comparaison Avec Des Composés Similaires
Ido1/2-IN-1 is unique in its dual inhibition of both indoleamine 2,3-dioxygenase 1 and 2, which sets it apart from other inhibitors that target only one of these enzymes . Similar compounds include other indoleamine 2,3-dioxygenase inhibitors, such as epacadostat and navoximod, which primarily target indoleamine 2,3-dioxygenase 1 . The dual inhibition provided by this compound offers a broader range of therapeutic potential, as it can more effectively modulate the kynurenine pathway and enhance the immune response against tumors .
Propriétés
Formule moléculaire |
C16H18BrFN8O4 |
|---|---|
Poids moléculaire |
485.27 g/mol |
Nom IUPAC |
N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C16H18BrFN8O4/c17-12-7-10(1-2-13(12)18)20-16(22-28)14-15(24-30-23-14)19-3-4-26-8-11(21-25-26)9-29-6-5-27/h1-2,7-8,27-28H,3-6,9H2,(H,19,24)(H,20,22) |
Clé InChI |
LFOXSTPPEXOYIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C(C2=NON=C2NCCN3C=C(N=N3)COCCO)NO)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12410036.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12410037.png)
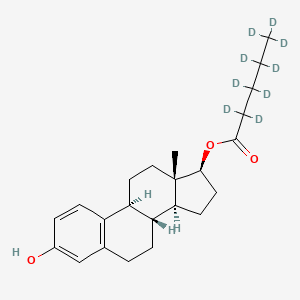
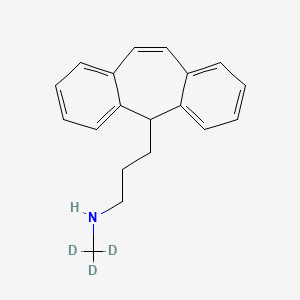

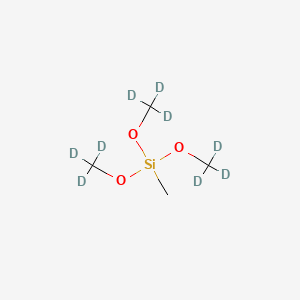
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12410073.png)
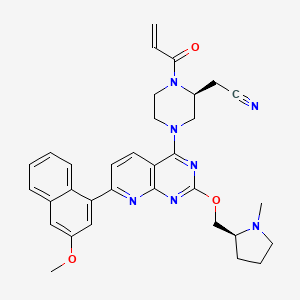
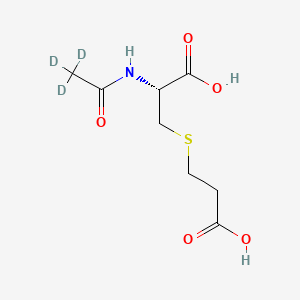
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
